4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine

Catalog No.
S823221
CAS No.
43005-49-8
M.F
C5H6N4O2S
M. Wt
186.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine

CAS Number

43005-49-8

Product Name

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine

IUPAC Name

4-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-6-one

Molecular Formula

C5H6N4O2S

Molecular Weight

186.19 g/mol

InChI

InChI=1S/C5H6N4O2S/c1-12-5-7-3(6)2(9-11)4(10)8-5/h1H3,(H3,6,7,8,10)

InChI Key

XKAYRHLZQHITSP-UHFFFAOYSA-N

SMILES

CSC1=NC(=C(C(=O)N1)N=O)N

Canonical SMILES

CSC1=NC(=C(C(=O)N1)N=O)N
  • Synthesis of Pteridine Derivatives: A 1979 study published in the Bulletin of the Chemical Society of Japan describes the use of 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine as a starting material for the synthesis of N-(4-hydroxy-6,7-dimethyl-2-pteridinyl)amino acids and N-(4-hydroxy-6-polyhydroxypropyl-2-pteridinyl)amino acids []. These pteridine derivatives possess various biological activities, and the study aimed to explore the relationship between the structure of the substituents and their coenzyme activity.

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine is a pyrimidine derivative characterized by its unique functional groups. Its molecular formula is C5H6N4O2, with a molecular weight of 154.1267 g/mol. The compound features an amino group at position 4, a hydroxy group at position 6, a methylthio group at position 2, and a nitroso group at position 5. This combination of substituents contributes to its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and synthetic organic chemistry .

  • There is no documented research on the mechanism of action of this specific compound.
  • Since information on this compound is limited, specific safety concerns or hazards are unknown. However, as a general rule, nitroso compounds can be carcinogenic and mutagenic, so proper handling procedures for similar compounds should be followed if handling this material becomes necessary.

The chemical reactivity of 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine can be attributed to its functional groups. Notable reactions include:

  • Nitration: The nitroso group can participate in electrophilic substitution reactions.
  • Reduction: The nitroso group can be reduced to an amine under specific conditions, altering the compound's biological activity.
  • Substitution: The amino and hydroxy groups can undergo nucleophilic substitutions, allowing for the introduction of various substituents .

Research indicates that 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine exhibits significant biological activities, including:

  • Antioxidant Properties: The compound has been identified as a radical scavenger, potentially contributing to oxidative stress reduction.
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
  • Anticancer Potential: Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation in vitro .

Several synthesis methods for 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine have been documented:

  • Condensation Reaction: Combining thiourea with malononitrile in the presence of sodium ethoxide yields a precursor that can be further modified.
  • Methylation: The precursor is methylated using methyl iodide to introduce the methylthio group.
  • Nitrosation: Treatment with sodium nitrite in acetic acid facilitates the formation of the nitroso group.
  • Cyclization: Subsequent reactions lead to the formation of the pyrimidine ring system .

The unique properties of 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine make it applicable in various fields:

  • Pharmaceuticals: Its potential as an antioxidant and antimicrobial agent positions it as a candidate for drug development.
  • Agriculture: Investigations into its use as a biopesticide are ongoing, given its biological activity against pathogens.
  • Material Science: Its chemical properties may allow for applications in developing new materials with specific functionalities .

Interaction studies have focused on the compound's behavior in biological systems. Key findings include:

  • Binding Affinity: Research has examined how well this compound binds to various biological targets, including enzymes and receptors.
  • Synergistic Effects: Studies suggest that combining this compound with other agents may enhance its efficacy against specific pathogens or cancer cells.

These interactions are crucial for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine, which include:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4,6-dimethylpyrimidineDimethyl groups at positions 4 and 6Lacks hydroxyl and nitroso groups
4-Amino-6-hydroxy-pyrimidineHydroxy group at position 6No methylthio or nitroso substituents
2-Methylthio-pyrimidineMethylthio group presentLacks amino and hydroxyl functionalities

These comparisons highlight the uniqueness of 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine due to its combination of functional groups, which contribute to its distinct reactivity and biological activity .

XLogP3

-0.1

Other CAS

43005-49-8

Dates

Modify: 2023-08-16

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